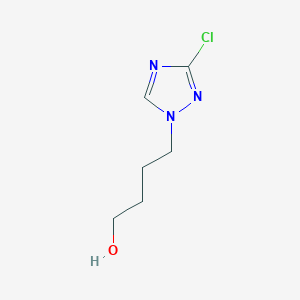

4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

Description

Properties

IUPAC Name |

4-(3-chloro-1,2,4-triazol-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLGLUQMKZCKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with butanol under specific conditions. One common method includes:

Starting Materials: 3-chloro-1H-1,2,4-triazole and butanol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. .

Industrial Production Methods

In an industrial setting, the production of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces dihydrotriazole derivatives.

Substitution: Produces various substituted triazole derivatives depending on the nucleophile used

Scientific Research Applications

4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the treatment of various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Triazole-Substituted Alcohols and Acids

2-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: 2226034-14-4):

- 4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1247050-59-4): Structure: Butanoic acid substituted with a cyano-triazole group. Properties: Molecular weight = 180.16 g/mol . Comparison: The carboxylic acid group enhances polarity compared to the hydroxyl group in the target compound, affecting solubility and metabolic pathways.

*Calculated based on molecular formula.

Adamantane-Triazole Derivatives

- 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS: 400869-55-8): Structure: Adamantane core with triazole and carboxylic acid groups. Properties: Molecular weight = 281.74 g/mol . Comparison: The rigid adamantane structure enhances metabolic stability, contrasting with the flexible butanol chain of the target compound.

Antifungal Agents

Cytotoxic Agents

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :

Physicochemical Properties

- Boiling Point and Solubility: The hydroxyl group in 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol increases hydrophilicity compared to non-polar triazole derivatives like triadimefon. Longer carbon chains (e.g., butanol vs. propanol) may improve membrane permeability in biological systems .

Biological Activity

4-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a compound that belongs to the triazole family, which is noted for its diverse biological activities. The unique structure of this compound, featuring a triazole ring and an alcohol functional group, positions it as a potentially significant agent in pharmacological applications. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can be described as follows:

- Molecular Formula : C5H9ClN4O

- Molecular Weight : 162.60 g/mol

- Functional Groups : Triazole ring, alcohol group

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal properties. The mechanism by which these compounds exert their effects often involves the inhibition of cytochrome P450 enzymes in fungi, which are crucial for ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes. Inhibition of this pathway leads to increased membrane permeability and ultimately cell death.

Research indicates that compounds with similar triazole structures exhibit significant antifungal activity against various pathogens such as Candida albicans and Aspergillus spp. . Although specific data on 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol's antifungal efficacy remains limited, its structural similarity to other effective triazoles suggests potential in this area.

Antibacterial Activity

The antibacterial activity of triazole compounds has been documented extensively. Studies have shown that certain triazoles can inhibit bacterial growth by targeting specific metabolic pathways or by disrupting cellular integrity . For instance, research on similar compounds has revealed minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .

The biological activity of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole ring can interact with cytochrome P450 enzymes.

- Membrane Disruption : The alcohol functional group may contribute to membrane permeability alterations.

- Bioisosteric Relationships : The structure may mimic naturally occurring substrates in bacterial and fungal metabolism.

Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts . This suggests that 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol may similarly benefit from its chlorine substituent.

Study 2: Antibacterial Activity Assessment

In another study focusing on the antibacterial properties of triazoles, derivatives were tested against a range of Gram-positive and Gram-negative bacteria. The findings revealed that many triazoles demonstrated potent activity with MIC values comparable to standard antibiotics . This reinforces the potential for 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol to serve as an effective antibacterial agent.

Comparative Analysis Table

| Compound | Structure | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|---|

| 4-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol | C5H9ClN4O | TBD | TBD |

| Triazole A | C6H10N4O | 0.25 | 0.12 |

| Triazole B | C5H8N4O | 0.50 | 0.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.